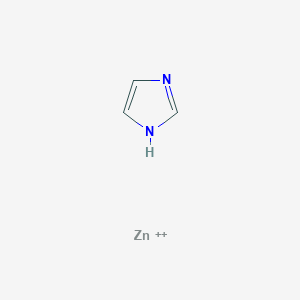

zinc;1H-imidazole

Description

The exact mass of the compound zinc;1H-imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality zinc;1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.Zn/c1-2-5-3-4-1;/h1-3H,(H,4,5);/q;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLCNHEHBRLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2Zn+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624147 | |

| Record name | zinc;1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17339-44-5 | |

| Record name | NSC522974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | zinc;1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architectures of Zinc(II)-1H-Imidazole Complexes: From Discrete Tetrahedral Motifs to Zeolitic Frameworks

Executive Summary: The Zinc-Imidazole Paradigm[1][2]

The coordination chemistry of Zinc(II) with 1H-imidazole derivatives represents a cornerstone of both bioinorganic modeling (mimicking the histidine-rich active sites of carbonic anhydrase) and advanced materials science (Zeolitic Imidazolate Frameworks, or ZIFs). This guide dissects the crystallographic architecture of novel zinc-imidazole compounds, transitioning from discrete 0D complexes (e.g., tetrakis(5-phenyl-1H-imidazole)zinc(II)) to infinite 3D porous networks (e.g., ZIF-8).

We focus here on the structural causality : how specific synthetic levers (solvent polarity, ligand-to-metal ratio) dictate the transition from simple tetrahedral coordination to complex supramolecular polymers.

Strategic Synthesis Protocols

The synthesis of high-quality single crystals suitable for X-ray diffraction (XRD) requires a departure from standard "mix-and-stir" chemistry. We employ two distinct thermodynamic strategies: Slow Evaporation (for discrete complexes) and Solvothermal Assembly (for frameworks).

Protocol A: Discrete Complex Crystallization (Slow Evaporation)

Targeting: 2 type complexes (e.g., L = 5-phenyl-1H-imidazole)

Rationale: Slow evaporation allows the system to find its thermodynamic minimum without kinetic trapping, essential for minimizing disorder in the phenyl rings of bulky imidazole derivatives [1].

-

Stoichiometric Mixing: Dissolve Zn(NO3)2·6H2O (0.5 mmol) and the imidazole ligand (2.0 mmol) in a solvent mixture of DCM:MeOH (8:1 v/v) .

-

Critical Check: The use of Methanol (MeOH) ensures solubility of the metal salt, while Dichloromethane (DCM) solubilizes the organic ligand.

-

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/undissolved particles).

-

Evaporation: Seal in a vial with a needle-punctured septum. Store at 298 K in a vibration-free environment.

-

Harvesting: Colorless block crystals typically appear within 3-5 days.

Protocol B: Framework Assembly (Solvothermal ZIF-8)

Targeting: Porous 3D Coordination Polymers

Rationale: High temperature and pressure in an autoclave overcome the activation energy for framework condensation, favoring the formation of the sodalite (SOD) topology over dense phases [2].

-

Precursor Prep: Dissolve Zn(NO3)2·6H2O and 2-methylimidazole (Hmim) in MeOH (Ratio 1:8 Zn:Hmim).

-

Thermal Treatment: Transfer to a Teflon-lined stainless steel autoclave. Heat at 100°C for 24 hours .

-

Activation: Wash crystals with DMF and MeOH to remove unreacted ligand from the pores.

Visualization: Synthesis Logic Flow

Figure 1: Decision tree for synthesizing discrete complexes versus Metal-Organic Frameworks based on ligand sterics and thermal energy.

Crystallographic Characterization & Refinement

Once crystals are obtained, the structural solution must be rigorous. The following parameters are critical for validating novel Zn-imidazole structures.

Data Collection & Refinement Strategy

-

Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα for Zinc complexes to minimize absorption coefficient errors, though Cu is acceptable for purely organic ligands.

-

Temperature: Collect at 100–150 K . Room temperature collection often results in excessive thermal motion of the imidazole rings, leading to "smearing" of electron density and high R-factors.

-

Refinement (SHELXL):

-

Disorder: Imidazole rings often rotate about the Zn-N bond. If ellipsoids are elongated, model rotational disorder over two positions (e.g., PART 1 and PART 2 in SHELXL).

-

Hydrogen Atoms: Constrain H-atoms on the imidazole nitrogen (N-H) using a riding model (AFIX 43) to ensure accurate H-bond geometry analysis.

-

Validation Metrics (Self-Correcting Protocol)

Before publication, run the structure through CheckCIF (IUCr). Common alerts in these structures include:

-

Level A/B Alerts on Void Space: In ZIFs, this is expected (solvent voids). In discrete complexes, this indicates missed solvent molecules or counter-ions (e.g., disordered nitrate).

-

Hirshfeld Surface Analysis: Use CrystalExplorer to map

surfaces. Red spots must correspond to chemically sensible H-bonds (e.g., N-H···O_nitrate) [3].

Structural Analysis: Geometry and Interactions[3][4][5]

The core novelty in these compounds lies in the coordination geometry and supramolecular stacking.

Coordination Geometry: The Tetrahedral Preference

Zinc(II) is a

-

Discrete Complexes: Typically adopt a distorted tetrahedral geometry (

parameter close to 1.0). The Zn is coordinated by four imidazole nitrogens (homoleptic) or two imidazoles and two halides/nitrates (heteroleptic). -

Bond Lengths: The Zn-N(imidazole) bond is a rigid metric. Deviations >0.05 Å from the mean indicate strain or disorder.

Table 1: Comparative Bond Parameters in Novel Zn-Imidazole Structures

| Parameter | Discrete Tetrahedral [1] | Octahedral (Crowded) [4] | ZIF-8 Framework [2] |

| Formula | |||

| Coordination | |||

| Zn-N Distance | 1.98 – 2.03 Å | ~2.18 Å | 1.98 Å |

| N-Zn-N Angle | 104° – 112° | 90° / 180° | 109.5° (Ideal |

| Space Group | C2/c or P21/c | R-3 or P1 | I-43m |

Supramolecular Architecture

Beyond the primary coordination sphere, the crystal packing is dictated by "Supramolecular Synthons."

-

Hydrogen Bonding: The uncoordinated N-H site on the imidazole ring is a potent H-bond donor. In nitrate salts, strong

interactions (approx 2.8 Å) form 1D chains [1]. -

-

Visualization: Structural Hierarchy

Figure 2: Hierarchical assembly from atomic coordination to the final supramolecular crystal lattice.

Functional Properties & Applications

Understanding the structure allows us to predict properties.

-

Thermal Stability:

-

Discrete complexes typically decompose via ligand loss at 200–300°C .

-

ZIFs (like ZIF-8) maintain structural integrity up to 500°C due to the rigid zeolitic topology.

-

-

Luminescence:

-

Zn(II) is optically silent (

), meaning any observed fluorescence arises from Ligand-to-Ligand Charge Transfer (LLCT) or Intraligand Charge Transfer (ILCT). -

Novelty: Recent studies show that locking the imidazole ligand in a rigid Zn-framework minimizes non-radiative decay, boosting quantum yield (blue/cyan emission) [5].

-

References

-

Magwa, N. P., & Rashamuse, K. (2026). The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 82, 99–102.[1]

-

Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks.[2][3] Proceedings of the National Academy of Sciences, 103(27), 10186-10191.

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

Harvey, P., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E, 80, 1054–1058.[4]

-

Al-Amri, A. Z., et al. (2023). Novel Fluorescent Tetrahedral Zinc(II) Complexes... Synthesis, Crystal Structures, and Photophysical Properties.[5][6] Molecules, 28(3), 1365.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Water-based synthesis of zeolitic imidazolate framework-8 for CO 2 capture - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04875K [pubs.rsc.org]

- 3. CN103483360A - Preparation method for metal complex functionalized ZIF-8 (zinc 2-methylimidazolate) material - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foreword: From Synthesis to Application—Why Thermal Stability is Paramount

An In-Depth Technical Guide to the Thermal Stability Studies of Zinc;1H-Imidazole Coordination Polymers

For researchers and professionals in materials science and drug development, coordination polymers (CPs), particularly those based on zinc and 1H-imidazole linkers (like the well-known ZIF-8 family), represent a frontier of innovation.[1][2] Their highly ordered, porous structures make them exceptional candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[1][3][4] However, the transition from a laboratory curiosity to a viable, real-world application hinges on a critical, often-underestimated property: thermal stability. The ability of a material to maintain its structural and functional integrity under thermal stress dictates its processing conditions, operational limits, and ultimate reliability.

This guide, written from the perspective of a Senior Application Scientist, moves beyond mere data reporting. It provides a comprehensive framework for designing, executing, and interpreting thermal stability studies for zinc;1H-imidazole CPs. We will delve into the causality behind experimental choices, establish self-validating analytical systems, and ground our discussion in authoritative, field-proven methodologies. Our focus is not just on what happens when these materials are heated, but why it happens and how we can reliably measure it.

Pillar 1: The Core Analytical Techniques—TGA and DSC

The cornerstone of any thermal analysis is the synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] While TGA tracks mass changes as a function of temperature, DSC monitors the heat flow, revealing the energetic nature of thermal events.[7][8][9] Together, they provide a detailed narrative of a material's thermal behavior.

Thermogravimetric Analysis (TGA): Quantifying Degradation

TGA is the primary technique for determining the thermal stability and composition of CPs.[10][11] The instrument consists of a high-precision microbalance and a furnace that heats a sample under a controlled atmosphere and heating rate.[11][12] The output, a plot of mass versus temperature, reveals distinct mass loss steps corresponding to specific decomposition events.

Expertise in Action: Why the Atmosphere Matters The choice of purge gas is a critical experimental parameter that must be dictated by the study's objective.

-

Inert Atmosphere (Nitrogen, Argon): This is the standard for assessing the intrinsic thermal stability of the CP.[5][13] By eliminating oxygen, we prevent oxidative decomposition and isolate the thermal breakdown of the material's framework. This is crucial for determining the upper temperature limit of the material in anaerobic applications.

-

Reactive Atmosphere (Air): Using an air or oxygen purge gas simulates real-world processing or application conditions where the material may be exposed to oxidation.[6][12] The resulting TGA curve often shows earlier decomposition at lower temperatures and can reveal information about the formation of metal oxide residues.

A typical TGA thermogram for a zinc-imidazole CP displays a multi-stage decomposition profile.[14][15][16]

-

Step 1: Desolvation (T < 200°C): The initial weight loss, typically occurring below 200°C, corresponds to the removal of physically adsorbed or coordinated solvent molecules (e.g., water, methanol, DMF) from the pores or metal centers.[5][15][16][17]

-

Step 2: Framework Decomposition (T > 300°C): A significant and often sharp weight loss at higher temperatures signifies the decomposition of the organic imidazole linker and the collapse of the coordination framework.[6][16][17] The onset temperature of this step is a primary indicator of the material's thermal stability.[11]

-

Step 3: Final Residue: The remaining mass at the end of the experiment, typically above 600-700°C, corresponds to the formation of a stable inorganic residue, which is usually zinc oxide (ZnO).[14][17]

Differential Scanning Calorimetry (DSC): Unveiling Energetic Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as a function of temperature.[7][8] This technique is exceptionally sensitive to thermal events that involve a change in enthalpy, even if they do not involve a mass change.

For zinc-imidazole CPs, DSC provides crucial complementary information to TGA:

-

Endothermic Peaks: A peak indicating heat absorption (endotherm) can correspond to desolvation, melting, or decomposition. When correlated with a mass loss in the TGA, an endothermic peak confirms the energetic cost of that decomposition step.[12][18]

-

Exothermic Peaks: A peak showing heat release (exotherm) can indicate crystallization, solid-state phase transitions, or certain decomposition processes, particularly under an oxidative atmosphere.[12][18] For example, the decomposition of the organic linker followed by the crystallization of ZnO can appear as a complex series of events in the DSC curve.

The workflow for a comprehensive thermal analysis integrates these two techniques to build a complete picture of the material's behavior under thermal stress.

Sources

- 1. meddocsonline.org [meddocsonline.org]

- 2. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Metal–Organic Framework-Based ZIF-8@ZIF-67 Nanocomposites for Antibiotic Decomposition and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry (DSC) | Chemotion [chemotion.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications [mdpi.com]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. Differential Scanning Calorimetry (DSC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. doitpoms.ac.uk [doitpoms.ac.uk]

- 10. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. A facile sonochemical synthesis of the Zn-based metal–organic framework for electrochemical sensing of paracetamol - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00061G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Magnetic Engineering of Zinc-Imidazole Architectures

From Diamagnetic Scaffolds to Spin-Functionalized Composites

Executive Summary

Zinc(II) is intrinsically diamagnetic due to its filled

This guide details three distinct engineering strategies to induce or utilize magnetic properties in Zn-imidazole systems:

-

Composite Magnetism: Encapsulating superparamagnetic domains (

) within ZIF-8 for targeted drug delivery. -

Isomorphous Substitution: Replacing Zn(II) with paramagnetic Co(II) (

) to create spectroscopic probes for active site characterization. -

Intrinsic Molecular Magnetism: Utilizing imidazole-substituted nitronyl nitroxide radicals to build organic magnetic networks.

Part 1: The Diamagnetic Baseline (Theoretical Foundation)

Before engineering magnetism, one must quantify the magnetic "silence" of the Zn-imidazole baseline. This is critical for subtracting background signals in sensitive SQUID magnetometry.

The molar magnetic susceptibility (

Table 1: Diamagnetic Corrections (Pascal’s Constants)

Used to calculate the diamagnetic background

| Constituent | Structural Note | |

| Zn(II) Ion | Core metal center ( | |

| Imidazole Ring | Includes ring current corrections | |

| -CH3 Group | Ligand substituent (e.g., 2-methylimidazole) | |

| C=N Bond | Constitutive correction (paramagnetic term) | |

| Total ZIF-8 Unit | Calculated per Zn(MeIm) |

Expert Insight: When analyzing "magnetic" Zn-complexes, any deviation from this negative susceptibility indicates the presence of impurities (Fe, Mn) or radical ligands. Always perform a diamagnetic correction before fitting Curie-Weiss laws.

Part 2: Engineering Magnetism I — The Composite Approach ( @ZIF-8)

Application: Magnetic Drug Targeting (MDT).

Mechanism: ZIF-8 (Zn + 2-methylimidazole) acts as a pH-sensitive shell that encapsulates a superparamagnetic

Protocol: One-Pot Synthesis of Core-Shell

@ZIF-8

This protocol minimizes particle agglomeration, a common failure point in magnetic MOF synthesis.

Reagents:

-

Core: carboxyl-functionalized

nanoparticles (10–20 nm). -

Metal Source:

. -

Ligand: 2-Methylimidazole (Hmim).[1]

-

Solvent: Methanol (MeOH).

Step-by-Step Methodology:

-

Dispersion (Critical): Disperse 20 mg of

nanoparticles in 10 mL MeOH using an ultrasonic probe (not bath) for 15 minutes. Why: Probe sonication prevents magnetic dipole-induced clumping. -

Metal Loading: Add 0.15 g

to the dispersion. Stir gently for 30 mins to allow -

Ligand Addition: Dissolve 0.33 g Hmim in 10 mL MeOH separately. Rapidly pour this into the Fe/Zn mixture while stirring at 800 RPM.

-

Crystal Growth: Reduce stirring to 200 RPM and incubate at room temperature for 24 hours. The solution will turn milky white (ZIF-8 shell formation).

-

Purification: Collect via external magnet (decant supernatant). Wash 3x with MeOH to remove unreacted Hmim.

-

Activation: Vacuum dry at 60°C for 12 hours.

Workflow Visualization

Caption: Synthesis logic for Core-Shell Magnetic ZIF-8. The Zn2+ priming step is essential to anchor the ZIF shell to the magnetic core.

Part 3: Engineering Magnetism II — The Atomic Probe (Co-Substitution)

Application: Characterizing Zn-metalloprotein active sites (e.g., Carbonic Anhydrase, MMPs).

Mechanism: Since Zn(II) is silent, replacing it with Cobalt(II) (

Table 2: The Zn(II) vs. Co(II) Isomorphous Match

| Property | Zinc(II) | Cobalt(II) (High Spin) | Implication |

| Electronic Config | Co(II) is paramagnetic; Zn(II) is not. | ||

| Ionic Radius (Td) | 0.60 Å | 0.58 Å | Negligible structural distortion upon substitution. |

| Ligand Exchange | Labile ( | Labile ( | Both exchange ligands rapidly, facilitating catalysis. |

| Geometry | Tetrahedral (flexible) | Tetrahedral (flexible) | Co(II) mimics the entatic state of Zn enzymes perfectly. |

| Spectroscopy | None (Colorless) | d-d bands (500-700nm) | Co(II) gives a distinct blue/pink color based on geometry. |

Protocol: Cobalt Substitution in Zn-Proteins

-

Apo-Protein Generation: Dialyze the Zn-protein against a chelating buffer (10 mM 1,10-phenanthroline or dipicolinic acid) at pH 5.5–6.0. Note: Low pH aids metal release.

-

Clearance: Dialyze extensively against metal-free buffer (Chelex-treated) to remove the Zn-chelator complex.

-

Reconstitution: Titrate

(99.999% purity) into the apo-protein solution. Monitor UV-Vis at 500–700 nm. -

Validation: A specific molar absorptivity (

M

Probe Logic Visualization

Caption: Workflow for converting a silent Zn-imidazole active site into a paramagnetic Co-imidazole probe for structural analysis.

Part 4: Intrinsic Molecular Magnetism (Radical Ligands)

While the previous sections dealt with composites or substitution, 1H-imidazole derivatives can themselves be magnetic if modified with stable radicals, such as Nitronyl Nitroxides (NIT) .

-

Structure: An imidazole ring substituted with a nitronyl nitroxide radical group (ONC=NO•).

-

Interaction: When these radical ligands coordinate to metal ions (even diamagnetic Zn), they can form chains where the magnetic interaction is mediated by the imidazole bridge.

-

Zn(II) Role: In these systems, Zn(II) acts as a diamagnetic spacer . It isolates the radical spins, preventing strong antiferromagnetic coupling and allowing the study of pure intermolecular radical-radical interactions.

References

-

Synthesis of Magnetic ZIF-8

-

Cobalt as a Probe

-

Nitronyl Nitroxide Radicals

- Title: Syntheses, structures, and magnetic properties of the lanthanide complexes of imidazole-substituted nitronyl nitroxide biradicals.

- Source: Dalton Transactions, 2022.

-

URL:[Link]

-

Diamagnetic Corrections

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Controlled synthesis of Fe3O4@ZIF-8 nanoparticles for drug delivery - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. High spin cobalt(II) as a probe for the investigation of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pascal's constants - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Diamagnetic Corrections [wwwchem.uwimona.edu.jm]

- 9. studylib.net [studylib.net]

Technical Guide: The Coordination Interface of Zinc and 1H-Imidazole in Biological and Synthetic Systems

Executive Summary

The coordination complex between Zinc(II) and 1H-imidazole (the side chain of Histidine) represents one of nature’s most versatile molecular switches. This guide deconstructs the zinc;1H-imidazole motif from two perspectives: its evolutionary role in metalloproteins (catalysis and structural scaffolding) and its modern application in Zeolitic Imidazolate Frameworks (ZIFs) for pH-responsive drug delivery. This document serves as a technical roadmap for researchers bridging bioinorganic chemistry and nanomedicine.

Part 1: The Bioinorganic Foundation

Coordination Chemistry & Stability

Zinc (

The 1H-imidazole ring (found in Histidine) acts as a borderline hard/soft base, forming stable coordination bonds with the borderline acid

-

Geometry: In biological systems, this complex predominantly adopts a distorted tetrahedral geometry (

), though penta- and hexa-coordinate states exist in transient catalytic intermediates. -

Bonding: The pyridine-like nitrogen (

or -

Thermodynamics: The stability constant (

) for Zn-Imidazole complexes is moderate (~2.5 per ligand), allowing for reversible assembly—critical for catalytic turnover and signal transduction.

Data Summary: Coordination Parameters

Table 1: Physicochemical Parameters of Zn-Imidazole Interactions in Biological vs. Synthetic Systems

| Parameter | Biological Context (e.g., Carbonic Anhydrase) | Synthetic Context (e.g., ZIF-8) |

| Ligand Identity | Histidine (Side chain: 1H-imidazole) | 2-Methylimidazole (or 1H-imidazole) |

| Coordination No. | 3 to 4 (Distorted Tetrahedral) | 4 (Strict Tetrahedral) |

| Bond Length (Zn-N) | 2.00 – 2.10 Å | 1.98 – 2.02 Å |

| Binding Affinity ( | pM to nM range (Protein scaffold assisted) | High thermal stability (up to 400°C) |

| pH Sensitivity | Histidine protonation breaks bond < pH 6.0 | Lattice disassembly < pH 6.0 |

Part 2: Biological Mechanisms & Signaling

The Catalytic Powerhouse: Carbonic Anhydrase

The most defining example of the Zn-Imidazole motif is Carbonic Anhydrase (CA).[1][2][3][4][5] Here, three Histidine residues hold the

The Mechanism:

-

The

ion lowers the -

At physiological pH, this generates a potent Zinc-Hydroxide (

) nucleophile. -

The

attacks

Insulin Mimetic Signaling

Zinc complexes have been shown to mimic insulin activity.[5][6][7] The mechanism involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) .[7]

-

Causality: PTP1B normally dephosphorylates the Insulin Receptor, turning off the signal.

-

Action: Zn-Imidazole complexes inhibit PTP1B, thereby prolonging the phosphorylation state of the receptor and enhancing glucose uptake.

Visualization: Carbonic Anhydrase Mechanism

The following diagram illustrates the catalytic cycle dependent on the Zn-His coordination.

Figure 1: The catalytic cycle of Carbonic Anhydrase. The Zn-Imidazole scaffold lowers the pKa of water, enabling nucleophilic attack on CO2.

Part 3: Synthetic Applications (ZIFs) in Drug Delivery

Zeolitic Imidazolate Frameworks (ZIF-8)

ZIF-8 is a Metal-Organic Framework (MOF) constructed from Zinc ions bridged by imidazolate linkers.[2][3][6][8][9][10][11] It forms a sodalite topology with large pores (11.6 Å) but small apertures (3.4 Å).

Why ZIF-8? It mimics the biological "switch." The Zn-N bond in ZIF-8 is stable at neutral pH (bloodstream, pH 7.4) but hydrolyzes rapidly in acidic environments (endosomes/lysosomes, pH 5.0–6.0). This makes it an ideal smart carrier for cancer therapy, releasing cargo only when internalized by tumor cells.

Visualization: pH-Responsive Release Workflow

Figure 2: The pH-responsive mechanism of ZIF-8. Acidic environments trigger protonation of the imidazole linker, breaking the coordination bond and releasing the payload.

Part 4: Experimental Protocols

Protocol A: Biomimetic Mineralization of BSA@ZIF-8

Objective: Encapsulate Bovine Serum Albumin (BSA) within ZIF-8 to demonstrate protein protection and delivery. This protocol relies on the protein itself acting as a nucleation center.

Reagents:

-

Zinc Acetate Dihydrate (

) -

2-Methylimidazole (2-MeIM)[12]

-

Bovine Serum Albumin (BSA)

-

Deionized Water

Step-by-Step Methodology:

-

Preparation of Precursors:

-

Solution A: Dissolve 80 mg of 2-MeIM in 4 mL of DI water.

-

Solution B: Dissolve 20 mg of

in 400 µL of DI water. -

Protein Solution: Dissolve 2 mg of BSA in 400 µL of DI water.

-

-

Nucleation Induction:

-

Mix the Protein Solution with Solution A (Ligand) and stir gently for 5 minutes. The protein surface residues (often Histidine/Glutamate) will begin to recruit ligand molecules.

-

-

Crystallization:

-

Add Solution B (Zinc) to the mixture.

-

Observation: The solution should turn milky white within 30–60 seconds. This turbidity indicates the rapid formation of ZIF-8 crystals around the protein templates.

-

-

Aging:

-

Incubate the mixture at room temperature for 12 hours to ensure crystal growth and hardening.

-

-

Purification:

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Wash the pellet 3x with DI water to remove unreacted precursors.

-

-

Validation (Self-Check):

-

Control: Run a parallel synthesis without BSA. The "blank" ZIF-8 usually forms smaller or differently shaped crystals.

-

Release Test: Resuspend pellet in Acetate Buffer (pH 5.0). The solution should clear within 30 minutes as the framework dissolves.

-

Protocol B: Characterization Standards

To validate the synthesis, the following data points are non-negotiable:

-

Powder X-Ray Diffraction (PXRD): Must show characteristic peaks at

(corresponding to the sodalite topology). -

Scanning Electron Microscopy (SEM): Expect rhombic dodecahedral morphology. Size range: 100–500 nm depending on protein concentration.

References

-

Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. MDPI. [Link]

-

Zeolitic imidazolate framework-8: a versatile nanoplatform for tissue regeneration. Frontiers in Bioengineering and Biotechnology. [Link]

-

Zinc transporters and insulin resistance: therapeutic implications for type 2 diabetes and metabolic disease. Nutrients (via NIH). [Link]

-

[(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis. Dalton Transactions. [Link]

-

Identifying Zn-bound histidine residues in metalloproteins using hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

pH-Responsive Polymer-Stabilized ZIF-8 Nanocomposites for Fluorescence and Magnetic Resonance Dual-Modal Imaging-Guided Chemo-/Photodynamic Combinational Cancer Therapy. ACS Applied Materials & Interfaces. [Link]

Sources

- 1. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Identifying Zn-bound histidine residues in metalloproteins using hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulino-mimetic and anti-diabetic effects of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, and insulin-mimetic activity of zinc( ii ) complexes with 4-alkyl- and 4,5-dialkyl-3-hydroxythiazole-2(3 H )-thiones as ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04035J [pubs.rsc.org]

- 7. Zinc transporters and insulin resistance: therapeutic implications for type 2 diabetes and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zeolitic imidazolate framework-8: a versatile nanoplatform for tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

zinc;1H-imidazole as a catalyst in organic synthesis

Application Note: Zinc-Imidazole Frameworks (ZIFs) in Organic Synthesis

Executive Summary

The coordination complex of zinc(II) and 1H-imidazole (and its derivative 2-methylimidazole, forming ZIF-8 ) represents a paradigm shift in heterogeneous catalysis. Unlike traditional inorganic salts, these Zeolitic Imidazolate Frameworks (ZIFs) offer a bifunctional catalytic surface combining Lewis acidic metal nodes (

This guide details the application of Zinc-Imidazole complexes as robust, reusable, and selective catalysts for C-C bond formation (Knoevenagel, Henry reactions) and CO₂ fixation (Cycloaddition). It moves beyond theoretical properties to provide actionable, self-validating protocols for the bench scientist.

Mechanistic Principles: The Acid-Base Synergism[1]

The catalytic efficacy of the Zn-Imidazole system stems from its "frustrated" Lewis acid-base pairs located at surface defects or within the porous cage.

-

Lewis Acid Center (

): Activates electrophiles (e.g., carbonyls, epoxides) by polarizing oxygen atoms, increasing susceptibility to nucleophilic attack. -

Lewis Base Center (Imidazolate Nitrogen): Acts as a proton scavenger (Brønsted base) to generate carbanions from active methylene compounds or activates nucleophiles (like

).

Visualizing the Mechanism

The following diagram illustrates the cooperative mechanism during the cycloaddition of

Caption: Cooperative activation pathway for CO₂ cycloaddition on a Zinc-Imidazole surface.[1]

Catalyst Preparation Protocol

Before initiating organic synthesis, a high-quality catalyst must be synthesized. While commercial ZIF-8 is available, in-situ synthesis ensures fresh surface defects which are often the active catalytic sites.

Protocol: Rapid Aqueous Synthesis of ZIF-8 Time Required: 1 Hour | Yield: ~85%

-

Solution A: Dissolve 1.17 g of Zinc Nitrate Hexahydrate (

, 4 mmol) in 8 mL of deionized water. -

Solution B: Dissolve 22.7 g of 2-Methylimidazole (Hmim, 276 mmol) in 80 mL of deionized water. Note: High ligand excess (Hmim:Zn ~ 70:1) is critical for crystal morphology control.

-

Mixing: Pour Solution A into Solution B under vigorous stirring at room temperature (RT). The solution will turn milky white immediately.

-

Crystallization: Stir for 5 minutes, then let stand static for 24 hours (optional for larger crystals) or centrifuge immediately for nanoparticles.

-

Workup: Centrifuge at 6,000 rpm for 10 mins. Wash the pellet 3x with methanol to remove unreacted ligand.

-

Activation: Dry in a vacuum oven at 80°C for 12 hours.

Validation Check: The resulting powder should be white. XRD analysis should confirm sodalite topology (peaks at

Application 1: Knoevenagel Condensation

This reaction benchmarks the basic catalytic activity of the imidazole linkers.

Scope: Condensation of aldehydes with malononitrile or ethyl cyanoacetate.

Protocol:

-

Setup: In a 10 mL round-bottom flask, charge Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and ZIF-8 Catalyst (15 mg, ~5 mol% Zn).

-

Solvent: Add 2 mL of Methanol or Ethanol . Green Tip: This reaction can often run solvent-free.

-

Reaction: Stir at Room Temperature (25°C).

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Conversion typically reaches >95% within 1-3 hours.

-

Workup: Centrifuge to remove the catalyst. Evaporate the supernatant to obtain the pure product (Benzylidenemalononitrile). Recrystallize from ethanol if necessary.

-

Recycling: Wash the catalyst with ethanol, dry at 100°C, and reuse. Activity is maintained for >5 cycles.

Data Summary: Solvent Effect on Yield

| Solvent | Time (h) | Yield (%) | Notes |

| Methanol | 1.5 | 98 | Optimal polarity for intermediate stabilization. |

| Toluene | 4.0 | 65 | Non-polar solvents reduce rate significantly. |

| Water | 2.5 | 92 | Good "green" alternative; hydrophobic effect aids reaction. |

Application 2: CO₂ Fixation (Cycloaddition)

This reaction utilizes the Lewis acid (

Scope: Synthesis of cyclic carbonates from epoxides and

Protocol:

-

Setup: Load a stainless steel autoclave with Epichlorohydrin (10 mmol), ZIF-8 (35 mg), and co-catalyst TBAB (Tetrabutylammonium bromide, 2.5 mol%).

-

Note: While ZIF-8 is active alone, the quaternary ammonium salt (TBAB) acts synergistically to open the epoxide ring, increasing TOF (Turnover Frequency) by 10x.

-

-

Pressurization: Pressurize with

(1 MPa / 10 bar). -

Reaction: Heat to 80°C for 4 hours with magnetic stirring.

-

Workup: Cool to RT and vent

carefully. Dilute the mixture with ethyl acetate and centrifuge to recover the catalyst. -

Purification: The supernatant contains the cyclic carbonate. Remove solvent/TBAB via short-path distillation or column chromatography.

Expert Insight: If the reaction is sluggish, check the catalyst activation. Adsorbed water molecules on

Application 3: Henry Reaction (Nitroaldol)[3]

Scope: C-C bond formation between aldehydes and nitroalkanes.

Protocol:

-

Reagents: Mix 4-Nitrobenzaldehyde (0.5 mmol) and Nitromethane (5.0 mmol, acts as solvent/reagent) in a vial.

-

Catalyst: Add ZIF-8 (10 mg).

-

Conditions: Stir at 60°C for 6 hours.

-

Isolation: Filter catalyst. Evaporate excess nitromethane.

-

Result: High selectivity for the

-nitroalcohol product is observed, minimizing dehydration to the nitroalkene.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst pores blocked by solvent/water. | Thermal Activation: Heat catalyst to 120°C under vacuum for 4h before use. |

| Leaching (Zn in product) | Structure collapse due to acidic byproduct. | pH Check: Ensure reaction pH > 4. ZIF-8 is unstable in strong acids. |

| Slow Kinetics | Mass transfer limitation. | Grinding: Use smaller particle size ZIF-8 (nanoparticles vs microcrystals). |

References

-

Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences. Link

-

Tran, U. P. N., et al. (2011). "A Zeolitic Imidazolate Framework ZIF-8 Catalyst for Knoevenagel Condensation." ACS Catalysis.[2] Link

-

Mörschel, D., et al. (2012). "Catalytic activity of ZIF-8 in the synthesis of carbonates from epoxides and CO2." Catalysis Science & Technology. Link

-

Chizallet, C., et al. (2010). "Catalytic properties of ZIF-8: A theoretical and experimental study." The Journal of Physical Chemistry C. Link

-

Schejn, A., et al. (2014). "Controlling ZIF-8 nano- and micro-crystal formation and reactivity through zinc salt variations." CrystEngComm. Link

Sources

Application Note: Antimicrobial and Antifungal Activity of Zinc-1H-Imidazole Complexes

Abstract

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel therapeutic agents that operate via non-traditional mechanisms. Zinc(II) coordination complexes with 1H-imidazole derivatives represent a potent class of antimicrobial agents. These compounds leverage the "Chevelation Theory" (Tweedy's theory), where the coordination of the positive zinc ion by imidazole ligands reduces the metal's polarity, increases lipophilicity, and facilitates permeation through the lipid layers of bacterial and fungal cell membranes. This guide provides a comprehensive technical workflow for the synthesis, characterization, and biological evaluation of these complexes, specifically focusing on discrete coordination species (e.g.,

Part 1: Chemical Basis & Synthesis Strategies[1][2][3]

The Coordination Advantage

Free zinc ions (

-

Lipophilicity Enhancement: The ligand acts as a hydrophobic shield, allowing the complex to traverse the peptidoglycan layer (bacteria) or chitin/ergosterol layer (fungi).

-

Synergistic Toxicity: Upon intracellular entry, the complex may dissociate, releasing cytotoxic

(inducing ROS) and the imidazole moiety (inhibiting sterol synthesis or binding DNA).

Synthesis Protocols

Two distinct classes of compounds are relevant: Discrete Mononuclear Complexes (for solution-phase drugs) and Metal-Organic Frameworks (MOFs) (for sustained surface release).

Protocol A: Synthesis of Discrete Dichloro-bis(1H-imidazole)zinc(II)

Target: Soluble complexes for systemic drug development.

Reagents:

-

Zinc Chloride (

), anhydrous (98%+) -

1H-Imidazole or derivative (e.g., 2-methylimidazole, benzimidazole)

-

Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve 1.0 mmol of

in 10 mL of absolute ethanol. Note: -

Ligand Addition: Dissolve 2.0 mmol (1:2 molar ratio) of the imidazole ligand in 10 mL of ethanol.

-

Reaction: Dropwise add the ligand solution to the zinc solution under constant magnetic stirring at room temperature (RT).

-

Incubation: Stir for 4–6 hours. A white or off-white precipitate typically forms.

-

Isolation: Filter the precipitate using a sintered glass funnel.

-

Purification: Wash the solid

with cold diethyl ether to remove unreacted ligand. -

Drying: Vacuum dry at 50°C for 12 hours.

Protocol B: Synthesis of ZIF-8 Nanoparticles

Target: Antimicrobial coatings or wound dressings (Slow release).

Reagents:

Step-by-Step Workflow:

-

Metal Solution: Dissolve 0.74 g of

in 20 mL MeOH. -

Ligand Solution: Dissolve 3.28 g of 2-MeIm in 80 mL MeOH (High ligand excess promotes framework formation).

-

Rapid Mixing: Pour the metal solution into the ligand solution rapidly while stirring vigorously.

-

Aging: Stir at RT for 1 hour, then let stand for 24 hours. A milky suspension indicates ZIF-8 formation.

-

Centrifugation: Centrifuge at 9,500 rpm for 15 mins. Wash pellet

with MeOH.[3]

Part 2: Mechanism of Action

The antimicrobial efficacy relies on a multi-stage attack on the pathogen. The following diagram illustrates the pathway from extracellular contact to cell death.

Figure 1: Mechanistic pathway of Zn-Imidazole complexes.[1] The complex acts as a "Trojan Horse," delivering cytotoxic ions and ligands past the membrane barrier.

Part 3: Antimicrobial Assay Protocols

Critical Pre-Assay Considerations

-

Buffer Incompatibility: Do NOT use Phosphate Buffered Saline (PBS) for preparing stock solutions. Phosphate anions precipitate zinc (

), nullifying activity. Use HEPES (10-20 mM) or dissolve directly in broth. -

Solubility: Many Zn-complexes are hydrophobic. Dissolve initially in 100% DMSO, then dilute. Ensure final DMSO concentration in the assay well is <1% (bacteria) or <2% (fungi) to avoid solvent toxicity.[1]

MIC Determination (Broth Microdilution)

Adapted from CLSI M07 (Bacteria) and M38 (Fungi) standards.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

-

Resazurin dye (0.015%) for viability visualization.

-

96-well flat-bottom plates.

Protocol:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Dilution:

-

Add 100 µL of broth to columns 2–12.

-

Add 200 µL of Zn-complex stock (

starting concentration) to column 1. -

Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Broth + Inoculum + DMSO vehicle).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

-

Incubation:

-

Bacteria: 37°C for 16–20 hours.

-

Fungi (Candida/Aspergillus): 35°C for 24–48 hours.

-

-

Readout: Add 30 µL Resazurin. Incubate 1–4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

MIC: Lowest concentration with no color change (Blue).

-

Part 4: Data Interpretation & Reference Values

The following table summarizes expected activity ranges based on current literature. Note that coordination complexes often exhibit lower MICs (higher potency) than the free ligand.

| Compound Class | Target Organism | Typical MIC Range (µg/mL) | Mechanism Note |

| Zn(II)-Benzimidazole | S. aureus (Gram+) | 16 – 64 | High efficacy due to cell wall interaction. |

| Zn(II)-Benzimidazole | E. coli (Gram-) | 64 – 128 | Outer membrane acts as a barrier; requires higher lipophilicity. |

| ZIF-8 Nanoparticles | C. albicans (Fungi) | 50 – 250 | Slow release of Zn ions disrupts homeostasis. |

| Free Ligand | S. aureus | > 256 | Poor penetration without metal carrier. |

| ZnCl2 Salt | S. aureus | > 512 | High charge density prevents passive diffusion.[1] |

Part 5: Experimental Workflow Visualization

Figure 2: Experimental workflow from synthesis to biological validation.

References

-

Review of ZIF-8 Antimicrobial Mechanisms Title: Zeolitic imidazolium framework (ZIF-8) and their derivative-based material for antibacterial study.[2][4][5][6][7] Source: D-NB (2024).[6] URL:[Link][1][8]

-

Discrete Complex Synthesis & Activity Title: Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II).[8] Source: MDPI Molbank (2022). URL:[Link][9][1][8][10][11][12][13]

-

Antifungal Coordination Chemistry Title: Redefining Antifungal Treatment: The Innovation of Metal-Based Compounds. Source: NIH / PMC (2025). URL:[Link][1]

-

Standard Protocol for MIC (Bacteria) Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI (Clinical and Laboratory Standards Institute).[14][15] URL:[Link]

-

Zinc-Benzimidazole Biological Evaluation Title: Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity.[16][11] Source: Int. J. Mol.[11] Sci. (2022).[11] URL:[Link]

Sources

- 1. Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial and anti-inflammatory ZIF-8@Rutin nanocomposite as an efficient agent for accelerating infected wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Nanomaterial-Based Zinc Ion Interference Therapy to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. The antibacterial activity of three zeolitic-imidazolate frameworks and zinc oxide nanoparticles derived from them - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00447G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of Zinc-1H-Imidazole Coordination Polymers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Zinc-1H-Imidazole Coordination Polymers (CPs). This guide is designed for researchers, scientists, and drug development professionals who are working with these materials and seek to understand and improve their thermal stability. Zinc-imidazole CPs, a prominent subclass of metal-organic frameworks (MOFs), are valued for their structural diversity and potential in catalysis, separation, and as drug carriers.[1][2] However, ensuring their structural integrity at elevated temperatures is critical for many applications.

This document provides troubleshooting guidance for common thermal stability issues and presents a series of frequently asked questions detailing proactive strategies to engineer more robust frameworks.

Section 1: Troubleshooting Guide - Diagnosing Unexpected Thermal Decomposition

This section addresses common problems encountered during the thermal analysis of Zinc-Imidazole CPs.

Q1: My synthesized Zinc-Imidazole CP decomposes at a significantly lower temperature than reported in the literature. What are the likely causes?

A1: A discrepancy between observed and reported decomposition temperatures (Td) is a frequent issue. Several factors, often related to the sample's purity and activation state, can be responsible.

-

Residual Solvent/Guest Molecules: The most common cause is the presence of unremoved solvent or guest molecules within the pores of the CP.[3][4] These molecules are often weakly bound and will be released at lower temperatures, appearing as an initial weight loss step in a Thermogravimetric Analysis (TGA) curve. This can be mistaken for framework decomposition. True thermal stability should be assessed on a fully "activated" or guest-free sample.[5]

-

Impurities: The presence of unreacted starting materials, such as zinc salts or imidazole linkers, can lead to early decomposition events. For example, zinc nitrate hexahydrate, a common precursor, begins to decompose at much lower temperatures than a stable CP.

-

Amorphous Content or Low Crystallinity: A poorly crystalline or partially amorphous sample will generally exhibit lower thermal stability compared to its highly crystalline counterpart. The ordered structure of a crystal lattice provides cooperative reinforcement that is absent in an amorphous phase.

-

Atmospheric Conditions: The atmosphere used during TGA significantly affects decomposition. Zeolitic Imidazolate Frameworks (ZIFs), a type of Zn-Im CP, show different decomposition kinetics in inert, oxidizing, or reducing environments.[6][7] For instance, oxidative effects in an air atmosphere can accelerate decomposition at higher temperatures compared to an inert nitrogen atmosphere.[7] Ensure your experimental conditions match the reference literature.

Below is a workflow to diagnose the source of unexpectedly low thermal stability.

Caption: Troubleshooting workflow for low thermal stability.

Q2: My TGA curve shows multiple distinct weight loss steps before the final decomposition. What does this signify?

A2: A multi-step decomposition profile provides valuable information about the material's composition and structure.

-

Loss of Physisorbed and Chemisorbed Guests: The first one or two steps, typically occurring at temperatures below ~250°C, correspond to the loss of guest molecules.[8] The lower temperature step is often due to surface-adsorbed or pore-entrapped solvent (physisorbed), while a higher temperature step may indicate the loss of solvent molecules directly coordinated to the zinc centers (chemisorbed).[3][4]

-

Decomposition of Functional Groups: If the imidazole linker is functionalized (e.g., with amine or alkyl groups), a distinct weight loss step may correspond to the decomposition of these specific side chains before the entire framework collapses.[9]

-

Framework Collapse: The final, sharp weight loss at high temperatures (e.g., >400°C) typically represents the catastrophic collapse of the coordination polymer, where the Zn-N bonds cleave and the imidazole ring itself decomposes.[6]

Section 2: FAQs - Strategies for Enhancing Thermal Stability

This section outlines proactive strategies that can be implemented during the design and synthesis phases to create more thermally robust Zinc-Imidazole CPs.

Q1: How does the choice and functionalization of the imidazole ligand affect thermal stability?

A1: The organic linker is a cornerstone of the CP's stability. Its properties dictate the strength of the metal-ligand bond and the overall rigidity of the framework.

-

Ligand Rigidity and pKa: Rigid ligands generally form more stable frameworks.[10] Furthermore, ligands with a higher basicity (higher pKa), such as azoles, tend to form stronger coordination bonds with zinc, leading to enhanced thermal and chemical stability.[10]

-

Steric Hindrance: Bulky substituents on the imidazole ring can increase steric hindrance around the metal center, which can protect the Zn-N coordination bond from thermal agitation or chemical attack, thus improving stability.

-

Functional Groups: The nature of functional groups on the linker has a significant impact.[3] Electron-withdrawing groups can sometimes alter bond strengths in a way that affects stability. Conversely, non-volatile, bulky functional groups can add to the overall van der Waals forces within the framework, contributing to its stability. In a study on isostructural cobalt CPs, stability was shown to follow the trend of the substituent group on the secondary ligand: -CF3 > -Br > -Cl > -F.[11]

Q2: What is framework interpenetration, and how can it be used to improve thermal stability?

A2: Interpenetration is a phenomenon where two or more independent, identical frameworks grow through one another.[12] This "catenation" can have a profound impact on the material's properties.

-

Mechanism of Stabilization: Interpenetration increases the density and framework-framework interactions within the crystal. This can "lock" the organic linkers in place, increasing the energy required to displace them and initiate decomposition.[10] The additional van der Waals forces between the interwoven nets contribute significantly to the overall stability of the structure.

-

Promoting Interpenetration: The degree of interpenetration can often be controlled by synthesis conditions. Using longer organic linkers can create larger voids that are more likely to be filled by an interpenetrating framework. Additionally, adjusting solvent systems and reaction temperatures can influence whether a non-interpenetrated or interpenetrated phase is formed.[12]

| Strategy | Mechanism of Stability Enhancement | Key Experimental Factor |

| Ligand Engineering | Stronger Zn-N bonds, increased framework rigidity, steric protection of the metal node. | Choice of imidazole derivative (pKa, rigidity, functional groups).[10][11] |

| Framework Interpenetration | Increased framework density and van der Waals forces between interwoven nets, preventing ligand displacement. | Ligand length, solvent system, reaction temperature.[10][12] |

| Post-Synthetic Modification | Covalent cross-linking of linkers or introduction of bulky, stable functional groups. | Availability of reactive sites (e.g., -NH2, -CHO) on the parent framework.[9][13] |

| Guest Molecule Removal | Prevents guest-driven hydrolysis or catalytic decomposition at elevated temperatures. | Proper activation procedure (heating under vacuum, solvent exchange).[3][5] |

Table 1: Summary of key strategies to enhance the thermal stability of Zinc-Imidazole CPs.

Q3: Can I use post-synthetic modification (PSM) to improve the thermal stability of a CP I have already synthesized?

A3: Yes, post-synthetic modification is a powerful technique to alter the properties of a pre-existing CP without breaking it down and re-synthesizing it.[14][15]

-

Surface Functionalization and Cross-Linking: If your imidazole linkers contain reactive functional groups (e.g., amines or aldehydes), you can perform subsequent reactions on the crystalline material.[9][13] For example, reacting amine groups with a di-epoxide could create covalent cross-links between adjacent linkers, significantly increasing the framework's rigidity and thermal stability.

-

Caveats: It is important to note that PSM does not always lead to an increase in thermal stability. The stability of the newly introduced functional groups themselves must be considered. In some cases, while PSM successfully alters surface properties (like hydrophobicity), the overall thermal stability of the framework remains unchanged or may even slightly decrease if the modification introduces less stable components.[9][13]

Q4: How do guest molecules within the pores influence the measured thermal stability, and how should they be handled?

A4: Guest molecules, typically solvents from the synthesis, have a critical influence.[5] The framework is only considered truly stable up to a certain temperature if it can maintain its structure after these guests are removed.[5]

-

Impact on TGA: As mentioned in the troubleshooting section, the removal of guests is seen as an initial weight loss in TGA.[8] If these guests are strongly coordinated to the zinc centers, a significant amount of thermal energy may be required to remove them, and this process can sometimes cause a localized structural collapse even before the organic linker itself decomposes.

-

Proper Activation: To accurately assess the intrinsic thermal stability of the framework, a rigorous activation procedure is required. This typically involves soaking the as-synthesized material in a low-boiling-point solvent (like methanol or acetone) to exchange the high-boiling-point synthesis solvent (like DMF), followed by heating under a dynamic vacuum. The success of this activation should be confirmed by TGA (absence of low-temperature weight loss) and Powder X-ray Diffraction (PXRD) to ensure crystallinity is retained.

Caption: Overview of strategies to enhance thermal stability.

Section 3: Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

This protocol describes a standard method for evaluating the thermal stability of a Zinc-Imidazole CP.

Objective: To determine the decomposition temperature (Td) of a guest-free CP.

Materials:

-

Activated (guest-free) Zinc-Imidazole CP sample (5-10 mg).

-

TGA instrument with a high-precision balance.

-

TGA pans (platinum or alumina).

-

Inert gas (high-purity Nitrogen or Argon).

Procedure:

-

Sample Preparation: Ensure the CP sample is fully activated by heating under vacuum at an appropriate temperature (e.g., 120-180°C) for 12-24 hours to remove all guest molecules. The activation temperature should be well below the expected decomposition temperature.

-

Instrument Setup:

-

Tare the TGA pan.

-

Carefully place 5-10 mg of the activated sample into the pan.

-

Place the pan in the TGA furnace.

-

-

Experimental Program:

-

Purge: Purge the furnace with the inert gas (e.g., Nitrogen at 50-100 mL/min) for at least 30 minutes at room temperature to ensure an inert atmosphere.

-

Heating Ramp: Heat the sample from room temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate. A standard rate is 10 °C/min.

-

Isothermal Hold (Optional): Hold at the final temperature for 10-15 minutes to ensure complete decomposition.

-

Cool Down: Allow the furnace to cool back to room temperature.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

The onset temperature of the major weight loss step after the removal of any residual guests is typically reported as the decomposition temperature (Td). This can be determined from the intersection of the baseline tangent and the tangent of the decomposition curve. Alternatively, the peak of the derivative curve (DTG) is often used.

-

Protocol 2: Post-Synthetic Modification (PSM) via Schiff Base Reaction

This protocol provides a general example of enhancing framework functionality via PSM, based on the modification of an aldehyde-bearing framework like ZIF-90.[15] This can indirectly influence stability by adding bulk or creating new interactions.

Objective: To functionalize a pre-synthesized aldehyde-bearing Zn-Im CP with a primary amine.

Materials:

-

Aldehyde-functionalized Zinc-Imidazole CP (e.g., ZIF-90).

-

Anhydrous solvent (e.g., methanol, ethanol).

-

Primary amine (e.g., ethylenediamine).

-

Centrifuge and vials.

Procedure:

-

Activation: Activate the parent ZIF-90 material by heating under vacuum to ensure pores are empty and accessible.

-

Suspension: Suspend a known amount of activated ZIF-90 (e.g., 100 mg) in an anhydrous solvent (e.g., 10 mL of methanol) in a vial. Sonicate briefly to ensure good dispersion.

-

Reagent Addition: Add a molar excess of the primary amine (e.g., a 10-fold molar excess of ethylenediamine relative to the aldehyde groups in ZIF-90) to the suspension.

-

Reaction: Seal the vial and stir the suspension at a slightly elevated temperature (e.g., 60°C) for 24-48 hours. The aldehyde groups on the imidazole linkers will react with the primary amines to form Schiff bases (imines).

-

Washing and Isolation:

-

After the reaction, collect the solid product by centrifugation.

-

Discard the supernatant.

-

Wash the solid repeatedly with fresh solvent (e.g., 3 cycles with methanol) to remove any unreacted amine and byproducts.

-

-

Drying: Dry the resulting functionalized CP under vacuum at a moderate temperature (e.g., 80°C) to remove the washing solvent.

-

Characterization: Confirm the success of the modification using techniques such as FTIR spectroscopy (to observe the appearance of the C=N imine stretch and disappearance of the C=O aldehyde stretch) and TGA to assess the change in thermal stability. PXRD should be used to confirm that the framework's crystallinity has been retained throughout the process.

References

- Bennett, T. D., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass.

- Eum, K., et al. (2016). Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments. The Journal of Physical Chemistry C.

-

Kwon, H. J., et al. (2015). Tailoring the Transport Properties of Zeolitic Imidazolate Frameworks by Post-Synthetic Thermal Modification. ACS Applied Materials & Interfaces. [Link]

-

Bennett, T. D., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials. [Link]

-

Dey, C., et al. (2021). Control of interpenetration and structural transformations in the interpenetrated MOFs. Coordination Chemistry Reviews. [Link]

-

Salomon, W., et al. (2024). Thermally activated structural phase transitions and processes in metal–organic frameworks. Nature Communications. [Link]

-

Sung, S., et al. (2011). A Twofold Interpenetrating Porous Metal−Organic Framework with High Hydrothermal Stability: Structure and Gas Sorption Behavior. Inorganic Chemistry. [Link]

-

Deng, H., et al. (2019). Improving MOF stability: approaches and applications. Chemical Science. [Link]

-

Zhang, C.-P., et al. (2023). Ligand-Mediated Regulation of the Chemical/Thermal Stability and Catalytic Performance of Isostructural Cobalt(II) Coordination Polymers. Inorganic Chemistry. [Link]

-

Wang, C., et al. (2014). Improving Hydrothermal Stability and Catalytic Activity of Metal–Organic Frameworks by Graphite Oxide Incorporation. The Journal of Physical Chemistry C. [Link]

-

Pardo, E., et al. (2011). Thermal Reactivity in Metal Organic Materials (MOMs): From Single-Crystal-to-Single-Crystal Reactions and Beyond. Materials. [Link]

-

Wu, Y., et al. (2014). Interpenetration as a Mechanism for Negative Thermal Expansion in the Metal–Organic Framework Cu3(btb)2 (MOF‐14). Angewandte Chemie International Edition. [Link]

-

Eum, K., et al. (2016). Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments. The Journal of Physical Chemistry C. [Link]

-

Al-Hamzi, A. M., et al. (2023). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. Molecules. [Link]

-

Wu, Y., et al. (2014). Interpenetration as a mechanism for negative thermal expansion in the metal-organic framework Cu3(btb)2 (MOF-14). Angewandte Chemie International Edition in English. [Link]

-

Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences. [Link]

-

Thornton, A. W., et al. (2020). The thermal stability of metal-organic frameworks. Coordination Chemistry Reviews. [Link]

-

Heinen, J., et al. (2019). Negative thermal expansion design strategies in metal-organic frameworks. Phys.org. [Link]

-

Deng, H., et al. (2019). Improving MOF stability: approaches and applications. Chemical Science. [Link]

-

Ramasamy, M., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wang, H., et al. (2023). Post-synthetic modification of zeolitic imidazolate framework-90 via Schiff base reaction for ultrahigh iodine capture. Journal of Materials Chemistry A. [Link]

-

Wikipedia. (n.d.). Metal–organic framework. [Link]

-

Thornton, A. W., et al. (2020). The thermal stability of metal-organic frameworks. Coordination Chemistry Reviews. [Link]

-

Chen, X., et al. (2022). Diverse Co(II) Coordination Polymers with the Same Mixed Ligands: Evaluation of Chemical Stability and Structural Transformation. Molecules. [Link]

-

Fernández, E., et al. (2014). Synthesis, crystal structure and thermal behavior of coordination polymers based on zinc(II). ResearchGate. [Link]

-

Boldog, I., et al. (2012). Solid-State Syntheses of Coordination Polymers by Thermal Conversion of Molecular Building Blocks and Polymeric Precursors. Inorganic Chemistry. [Link]

Sources

- 1. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 3. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Reactivity in Metal Organic Materials (MOMs): From Single-Crystal-to-Single-Crystal Reactions and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exceptional chemical and thermal stability of zeolitic imidazolate frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-Synthetic Modification of a Metal–Organic Framework Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03916C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Post-synthetic modification of zeolitic imidazolate framework-90 via Schiff base reaction for ultrahigh iodine capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Enhancing the Catalytic Activity of Zinc-1H-Imidazole Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with zinc-1H-imidazole complexes. This guide is designed to provide expert insights and practical solutions to common challenges encountered during synthesis, characterization, and catalytic application. Our goal is to move beyond simple procedural lists to offer a deeper understanding of the causality behind experimental choices, ensuring both success and reproducibility in your work.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems. For more complex issues, please refer to the detailed Troubleshooting Guides that follow.

Q1: My catalytic activity is lower than expected. What are the most common initial checks I should perform?

A1: Low catalytic activity is a frequent issue with several potential root causes. Before delving into complex optimizations, start with these fundamental checks:

-

Catalyst Integrity: Confirm the successful synthesis and purity of your zinc-imidazole complex. Key characterization techniques include FTIR to verify the Zn-N coordination bond and PXRD to confirm the crystalline structure.[1] Discrepancies from expected patterns can indicate incomplete reaction or the presence of impurities.

-

Reagent Purity: Ensure all starting materials, including substrates, solvents, and any additives, are of high purity. Trace impurities, particularly sulfur-containing compounds or other metal ions, can act as potent catalyst poisons.[2][3]

-

Reaction Conditions: Double-check that the reaction temperature, pressure, and pH are set to the optimal values reported in literature or your established protocol. The catalytic activity of zinc-imidazole complexes can be highly sensitive to these parameters.[4][5]

-

Atmosphere Control: If your reaction is sensitive to air or moisture, verify the integrity of your inert atmosphere (e.g., Nitrogen or Argon). Zinc centers can coordinate with water, which may alter their Lewis acidity and catalytic performance.[6][7]

Q2: I'm observing a decline in catalytic activity over time or upon catalyst reuse. What's happening?

A2: A decline in activity suggests catalyst deactivation. The primary mechanisms include:

-

Leaching: The zinc metal center or the imidazole ligand may be leaching from the support (if applicable) or the complex may be decomposing under the reaction conditions. Analyze the reaction filtrate for traces of zinc (via ICP-OES or AAS) to confirm.

-

Fouling/Coking: In reactions involving organic substrates, carbonaceous deposits (coke) can form on the catalyst's active sites, physically blocking them.[3] This is more common at elevated temperatures.

-

Poisoning: As mentioned in Q1, impurities can irreversibly bind to the active zinc sites. This is a critical issue in many industrial processes.[2][8]

-

Structural Change: For crystalline materials like Metal-Organic Frameworks (MOFs), the framework may lose its crystallinity or undergo a phase change, especially in the presence of certain solvents or high temperatures.[9]

A stable catalyst should be amenable to recovery and reuse multiple times without a significant loss of reactivity.[10] For potential solutions, see the "Catalyst Deactivation and Regeneration" troubleshooting guide below.

Q3: How does the choice of solvent affect my catalyst's performance?

A3: The solvent plays a crucial role in both the synthesis of the catalyst and the catalytic reaction itself.

-

During Synthesis: The solvent can influence the morphology, crystallinity, and particle size of the resulting complex, particularly for MOFs like ZIF-8.[11][12] For example, using methanol often leads to more uniform, mono-dispersed nanoparticles compared to aqueous media.[11] The solvent can also act as a structure-directing agent.[12]

-

During Catalysis: The solvent's polarity and coordinating ability can impact reaction rates. A coordinating solvent might compete with the substrate for binding to the zinc active site, potentially inhibiting the reaction. Conversely, the solvent can affect the solubility of reactants and the stability of transition states.

Q4: What is the significance of the zinc coordination number and geometry?

A4: The coordination number (the number of ligands attached to the zinc center) and the geometry (e.g., tetrahedral, octahedral) are fundamental to the catalyst's activity. These factors directly influence the Lewis acidity of the zinc center.[6][7] For hydrolysis reactions, a key step is the activation of a coordinated water molecule. The coordination environment significantly impacts the pKa of this water molecule, affecting the ease with which a reactive zinc-hydroxide species is formed.[6][7] Distorted tetrahedral geometries are common and catalytically relevant.[13][14]

Troubleshooting Guide 1: Catalyst Synthesis and Characterization

This guide provides a systematic approach to resolving issues during the preparation and verification of your zinc-imidazole catalyst.

Problem: Inconsistent or low yield during catalyst synthesis.

| Possible Cause | Explanation & Recommended Action |

| Suboptimal Molar Ratio | The ratio of the zinc source to the imidazole linker is critical for forming the desired structure. A low linker concentration may lead to incomplete coordination, while an excessively high concentration can sometimes lead to the formation of different phases.[11] Action: Perform a stoichiometric optimization study, varying the metal-to-ligand ratio systematically. |

| Incorrect Synthesis Temperature | Many zinc-imidazole complexes, especially MOFs, are synthesized under hydrothermal or solvothermal conditions. The temperature controls the nucleation and growth kinetics.[1] Action: Calibrate your oven or heating mantle. Ensure the reaction vessel reaches and maintains the target temperature. Refer to established protocols for optimal temperature ranges. |

| Inappropriate Solvent | As discussed in the FAQs, the solvent is key. Using a solvent that does not adequately dissolve the precursors or that inhibits the desired coordination chemistry will result in low yields. Action: If using a literature procedure, ensure your solvent is of the same grade and is properly dried if necessary. Methanol and DMF are common solvents for ZIF-8 synthesis.[12] |

| pH is Not Optimal | The deprotonation of the imidazole N-H group is often a key step in forming the coordination bond with zinc.[1] The pH of the synthesis medium can facilitate or hinder this process. Action: Measure the pH of your precursor solution. If necessary, adjust it carefully with a dilute acid or base as specified in the relevant literature. |

Experimental Protocol: A General Procedure for ZIF-8 Synthesis

This protocol provides a self-validating baseline for synthesizing ZIF-8, a common zinc-imidazole MOF.

-

Precursor Solution A: Dissolve zinc nitrate hexahydrate in methanol (e.g., 0.2 M concentration).[12]

-

Precursor Solution B: Dissolve 2-methylimidazole in a separate portion of methanol (e.g., 1.6 M concentration).[12]

-

Synthesis: Rapidly add Solution A to Solution B under vigorous stirring at room temperature. A milky white precipitate should form almost immediately.

-

Aging: Continue stirring the mixture for a defined period (e.g., 1-6 hours) to allow for crystal growth and maturation.

-

Isolation: Collect the white solid by centrifugation.

-

Washing: Wash the product repeatedly with fresh methanol to remove any unreacted precursors trapped within the pores. This is a critical step for achieving high purity and activity.

-

Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) to remove the solvent.[15]

-

Validation: Characterize the dried product using PXRD to confirm the sodalite topology of ZIF-8 and FTIR to observe the disappearance of the imidazole N-H stretch and the appearance of the Zn-N coordination band.[1]

Logical Workflow for Synthesis Troubleshooting